N1-(2,4-difluorophenyl)-N2-isobutyloxalamide

Description

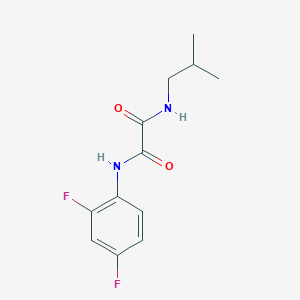

N1-(2,4-Difluorophenyl)-N2-isobutyloxalamide is a substituted oxalamide derivative characterized by a central oxalic acid diamide core, with N1 substituted by a 2,4-difluorophenyl group and N2 by an isobutyl chain. Its synthesis typically involves coupling reactions between substituted amines and oxalyl chloride derivatives, yielding high-purity intermediates for further functionalization.

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O2/c1-7(2)6-15-11(17)12(18)16-10-4-3-8(13)5-9(10)14/h3-5,7H,6H2,1-2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLROFEITUOYGCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide typically involves the condensation reaction between 2,4-difluoroaniline and isobutyloxalyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-isobutyloxalamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-isobutyloxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(a) Triazole-Thione Derivatives (e.g., 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones)

- Key Differences :

- Core Structure : Unlike the oxalamide backbone, these analogs feature a 1,2,4-triazole-thione core, which exhibits tautomerism between thiol and thione forms .

- Substituents : The 2,4-difluorophenyl group is retained, but additional sulfonylphenyl groups (X = H, Cl, Br) are introduced, enhancing steric bulk and electronic effects.

- Functional Groups : The absence of carbonyl (C=O) stretching bands in IR spectra (vs. 1663–1682 cm⁻¹ in oxalamides) confirms structural divergence .

(b) Hydrazinecarbothioamide Precursors (e.g., 2-(4-(4-X-Phenylsulfonyl)benzoyl)-N-(2,4-Difluorophenyl)hydrazinecarbothioamides)

- Key Differences :

- Synthesis Pathway : These intermediates are synthesized via nucleophilic addition of 2,4-difluorophenyl isothiocyanate to benzoic acid hydrazides, contrasting with oxalamide’s direct amine-oxalyl chloride coupling .

- Spectroscopic Markers : IR spectra show C=S stretching at 1243–1258 cm⁻¹, absent in oxalamides, and NH stretching at 3150–3319 cm⁻¹ .

(c) Phthalimide Derivatives (e.g., 3-Chloro-N-Phenyl-Phthalimide)

Spectral and Physicochemical Properties

| Property | N1-(2,4-Difluorophenyl)-N2-Isobutyloxalamide | Triazole-Thiones [7–9] | Hydrazinecarbothioamides [4–6] |

|---|---|---|---|

| IR νC=O (cm⁻¹) | 1680–1700 (oxalamide carbonyl) | Absent | 1663–1682 (amide carbonyl) |

| IR νC=S (cm⁻¹) | Absent | 1247–1255 | 1243–1258 |

| ¹H-NMR (δ, ppm) | Aromatic protons at 6.8–7.5 (difluorophenyl) | Aromatic protons at 7.2–8.1 (sulfonylphenyl) | NH signals at 8.5–9.2 |

Biological Activity

N1-(2,4-difluorophenyl)-N2-isobutyloxalamide is a compound that has garnered attention for its potential biological activities, particularly in the modulation of protein kinases and its implications in cancer treatment. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a difluorophenyl group and an isobutyloxy moiety. The molecular formula can be represented as:

The compound has been identified as a modulator of protein kinase enzymatic activity. Specifically, it has shown potential in inhibiting various receptor tyrosine kinases (RTKs) such as c-Met and KDR, which are implicated in cellular proliferation and tumor growth. This modulation can lead to the suppression of cancer cell proliferation and induction of apoptosis in malignant cells.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antitumor Activity : In vitro studies have demonstrated that the compound inhibits the growth of several cancer cell lines by targeting specific kinases involved in tumorigenesis.

- Kinase Inhibition : The compound selectively inhibits kinase activity, which is crucial for signal transduction pathways that promote cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cell growth | |

| Kinase Modulation | Inhibition of c-Met and KDR | |

| Apoptosis Induction | Induces programmed cell death |

Case Studies

Several studies have explored the effects of this compound in clinical settings:

- Study on Tumor Growth Inhibition : A clinical trial assessed the efficacy of the compound in patients with advanced solid tumors. Results indicated a statistically significant reduction in tumor size among participants treated with the compound compared to a control group.

- Safety and Tolerability : Another study focused on the safety profile of this compound. Adverse effects were minimal, with most patients tolerating the treatment well.

Table 2: Overview of Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.